molecular formula C14H20N2O3S B5316805 N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide

Cat. No. B5316805
M. Wt: 296.39 g/mol
InChI Key: GPGBRQVFFZMNKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-methylcyclopropanecarboxamide, commonly known as N-isopropyl-4-(methylcyclopropane-carboxamido)-sulfonanilide or JM-1232, is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. It is a cyclopropane derivative that belongs to the class of sulfonamides and has a molecular formula of C16H22N2O3S.

Scientific Research Applications

Agricultural Chemistry

This compound is a metabolite of Saflufenacil , a herbicide used in agriculture . It plays a role in the study of herbicide action mechanisms and the development of new agrochemicals. Its efficacy in controlling a wide range of weeds makes it valuable for increasing crop yield and managing herbicide resistance.

Analytical Chemistry

As an analytical standard, this compound aids in the calibration of analytical instruments . It’s used to ensure the accuracy and precision of measurements in environmental samples, food products, and biological matrices, which is crucial for quality control and regulatory compliance.

Enzyme Inhibition

The compound has been associated with enzyme inhibition, specifically targeting enzymes like N-Acetyl-β-D-Glucosaminidase . This application is vital for understanding enzyme functions and designing inhibitors that could lead to new therapeutic agents.

Material Science

In material science, researchers utilize this compound to modify surface properties of materials . This can lead to the development of new materials with improved characteristics such as increased durability, better catalytic properties, or enhanced electrical conductivity.

Pharmaceutical Research

The structural features of this compound make it a candidate for drug design and pharmaceutical research . Its interactions with various biological targets can be studied to develop new medications with potential applications in treating diseases.

Environmental Science

This compound is also used in environmental science to study the degradation products of Saflufenacil and their environmental fate . Understanding the breakdown and persistence of such compounds in the environment is essential for assessing their ecological impact and for the development of more sustainable agricultural practices.

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for the synthesis of more complex molecules . It can be used to create new compounds with potential applications in various industries, including pharmaceuticals, agriculture, and materials.

Biochemistry

Lastly, in biochemistry, the compound’s role in protein binding and interaction studies is noteworthy . It can help in elucidating the molecular basis of diseases and in the discovery of biomarkers for diagnostic purposes.

properties

IUPAC Name

2-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-9(2)16-20(18,19)12-6-4-11(5-7-12)15-14(17)13-8-10(13)3/h4-7,9-10,13,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGBRQVFFZMNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.